molecular formula C13H9ClF2O B3043315 3-Chloro-4,4'-difluorobenzhydrol CAS No. 844683-73-4

3-Chloro-4,4'-difluorobenzhydrol

Cat. No.: B3043315
CAS No.: 844683-73-4
M. Wt: 254.66 g/mol
InChI Key: XXHWEAJOWLZYCT-UHFFFAOYSA-N
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Description

3-Chloro-4,4'-difluorobenzhydrol (C₁₃H₈ClF₂O, molecular weight 252.65 g/mol) is a halogenated benzhydrol derivative featuring a central hydroxyl group flanked by two aromatic rings substituted with fluorine (4,4'-positions) and chlorine (3-position). This compound is synthesized via Friedel-Crafts acylation, similar to its parent molecule 4,4'-difluorobenzhydrol, but with additional chlorination steps . Physical properties such as melting point (MP) are influenced by halogen substituents; while 4,4'-difluorobenzhydrol has an MP of 101–106°C , the introduction of chlorine likely elevates this value due to increased molecular symmetry and intermolecular forces.

The compound is listed as a discontinued product, suggesting challenges in synthesis, stability, or commercial viability . Its structural features—fluorine’s electron-withdrawing effects and chlorine’s lipophilic character—make it a candidate for pharmaceutical intermediates or materials science applications, though direct biological data remain scarce.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2O/c14-11-7-9(3-6-12(11)16)13(17)8-1-4-10(15)5-2-8/h1-7,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHWEAJOWLZYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,4’-difluorobenzhydrol typically involves the reaction of 3-chloro-4,4’-difluorobenzophenone with a reducing agent. One common method is the reduction of the ketone group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired benzhydrol derivative.

Industrial Production Methods

Industrial production of 3-Chloro-4,4’-difluorobenzhydrol may involve similar synthetic routes but on a larger scale. The process would include the use of larger reactors, precise control of reaction conditions, and purification steps to ensure high purity of the final product. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,4’-difluorobenzhydrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3-chloro-4,4’-difluorobenzophenone.

    Reduction: Further reduction can lead to the formation of 3-chloro-4,4’-difluorobenzhydrol derivatives with different substituents.

    Substitution: The chlorine and fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-Chloro-4,4’-difluorobenzophenone.

    Reduction: Various 3-chloro-4,4’-difluorobenzhydrol derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

3-Chloro-4,4’-difluorobenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4,4’-difluorobenzhydrol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine and fluorine atoms can participate in halogen bonding, further affecting molecular interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Molecular Formula Substituents MP (°C) Key Properties/Applications References
4,4'-Difluorobenzhydrol C₁₃H₁₀F₂O 4,4'-F, -OH 101–106 M1 antagonist carbamates; BBB permeant
3-Chloro-4,4'-difluorobenzhydrol C₁₃H₈ClF₂O 3-Cl, 4,4'-F, -OH N/A* Discontinued; potential PET tracer precursor
3-Chloro-4,4'-dimethylbenzophenone C₁₅H₁₃ClO 3-Cl, 4,4'-CH₃, C=O 97–98 Antimicrobial activity via halogenation
4,4'-Bis(2-allylphenoxy)benzophenone C₃₃H₂₆O₃ 4,4'-O-linked allylphenoxy N/A Polymer precursor

*MP data for this compound are unavailable but inferred to be higher than 4,4'-difluorobenzhydrol due to chlorine’s polarizability.

Key Observations :

  • For example, 4,4'-difluorobenzhydrol carbamates exhibit logBB values >0.3, indicating CNS penetration; chlorine substitution may further optimize this property.
  • Synthetic Challenges : The discontinuation of this compound contrasts with the commercial availability of 4,4'-difluorobenzhydrol, suggesting that additional halogenation complicates synthesis or purification.

Stability and Commercial Viability

Discontinued halogenated benzhydrols (e.g., this compound and 4-Chloro-2-fluoro-6-iodophenol) may suffer from hydrolytic instability or reactive byproducts. In contrast, 4,4'-difluorobenzhydrol remains a scaffold for PET tracers due to its balance of stability and functionality.

Research Findings and Implications

  • Physicochemical Profiling : Chlorine substitution in benzhydrols increases molecular weight and lipophilicity, which could enhance BBB penetration but require formulation adjustments for solubility.
  • Synthetic Routes : Friedel-Crafts acylation is viable for 4,4'-difluorobenzhydrol, but chlorination steps (e.g., electrophilic substitution) may introduce regioselectivity challenges.
  • Potential Applications: Despite discontinuation, this compound’s halogenated structure aligns with trends in antimicrobial and CNS-targeted drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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